

An In-depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-fluoro-5-methylbenzonitrile

Cat. No.: B2600002

[Get Quote](#)

CAS Number: 1465326-80-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-3-fluoro-5-methylbenzonitrile**, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates available data and presents a scientifically grounded perspective on its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. By drawing parallels with structurally related aminobenzonitriles, this guide aims to serve as a valuable resource for researchers exploring the utility of this molecule as a versatile building block in the design of novel therapeutics.

Introduction: The Significance of Fluorinated Benzonitriles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the benzonitrile moiety is a key pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The

combination of these features in **4-Amino-3-fluoro-5-methylbenzonitrile** makes it a promising scaffold for the development of novel enzyme inhibitors and other therapeutic agents. The strategic placement of the fluorine atom, amino group, and methyl group on the benzonitrile core allows for fine-tuning of its electronic and steric properties, offering a versatile platform for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

Based on its chemical structure, **4-Amino-3-fluoro-5-methylbenzonitrile** is a crystalline solid at room temperature. Its key physicochemical properties, sourced from available supplier information and computational predictions, are summarized below.

Property	Value	Source(s)
CAS Number	1465326-80-0	[1] [2]
Molecular Formula	C ₈ H ₇ FN ₂	[2]
Molecular Weight	150.16 g/mol	[2]
Appearance	Predicted to be a solid	Inferred
Purity	>95% (as available commercially)	[2]
Predicted XLogP3	1.4	[3]
Predicted Hydrogen Bond Donor Count	1	[3]
Predicted Hydrogen Bond Acceptor Count	2	[3]

Chemical Structure:

Chemical Structure of **4-Amino-3-fluoro-5-methylbenzonitrile**

Proposed Synthetic Pathways

While a specific, peer-reviewed synthesis of **4-Amino-3-fluoro-5-methylbenzonitrile** has not been prominently published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. Two primary strategies are outlined below.

Route A: Reduction of a Nitro Precursor

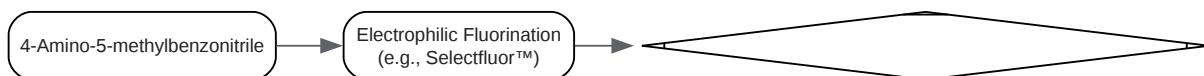
This common and reliable method involves the synthesis of a nitrated intermediate, followed by its reduction to the corresponding amine.

Workflow Diagram:

[Click to download full resolution via product page](#)

Proposed Synthesis via Reduction of a Nitro Intermediate

Step-by-Step Protocol:


- Nitration of 3-Fluoro-5-methylaniline: 3-Fluoro-5-methylaniline can be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to regioselectively introduce a nitro group at the C4 position, yielding 3-Fluoro-5-methyl-4-nitroaniline. The directing effects of the amino and fluoro groups are key to controlling the regioselectivity of this electrophilic aromatic substitution.
- Sandmeyer Reaction: The resulting 3-Fluoro-5-methyl-4-nitroaniline can then undergo a Sandmeyer reaction. Diazotization of the amino group with sodium nitrite in an acidic medium, followed by treatment with copper(I) cyanide, will replace the diazonium group with a nitrile group to afford 3-Fluoro-5-methyl-4-nitrobenzonitrile.
- Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride dihydrate in ethanol, iron powder in acidic medium, or catalytic hydrogenation (H_2 gas with a

palladium-on-carbon catalyst).[4] This reduction yields the target compound, **4-Amino-3-fluoro-5-methylbenzonitrile**.

Route B: Direct Fluorination

An alternative approach could involve the direct fluorination of a suitable precursor, although achieving the desired regioselectivity can be challenging.

Workflow Diagram:

[Click to download full resolution via product page](#)

Proposed Synthesis via Direct Fluorination

Step-by-Step Protocol:

- **Electrophilic Fluorination:** Starting with 4-Amino-5-methylbenzonitrile, direct fluorination could be attempted using an electrophilic fluorinating agent such as N-Fluorobis(phenyl)sulfonimide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazeniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). The amino group is a strong activating group and will direct the electrophilic fluorine to the ortho and para positions. In this case, the desired product would be the ortho-fluorinated isomer. Careful optimization of reaction conditions would be crucial to control regioselectivity and minimize side reactions.

Spectroscopic Characterization (Predicted)

While experimental spectra for **4-Amino-3-fluoro-5-methylbenzonitrile** are not readily available in the public domain, its expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.

- **Aromatic Protons:** Two singlets or narrow doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. The coupling constants will be influenced by the adjacent fluorine atom.
- **Amino Protons:** A broad singlet for the $-\text{NH}_2$ protons is anticipated, likely in the range of δ 3.5-5.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D_2O .
- **Methyl Protons:** A sharp singlet for the $-\text{CH}_3$ protons is expected in the upfield region, typically around δ 2.0-2.5 ppm.

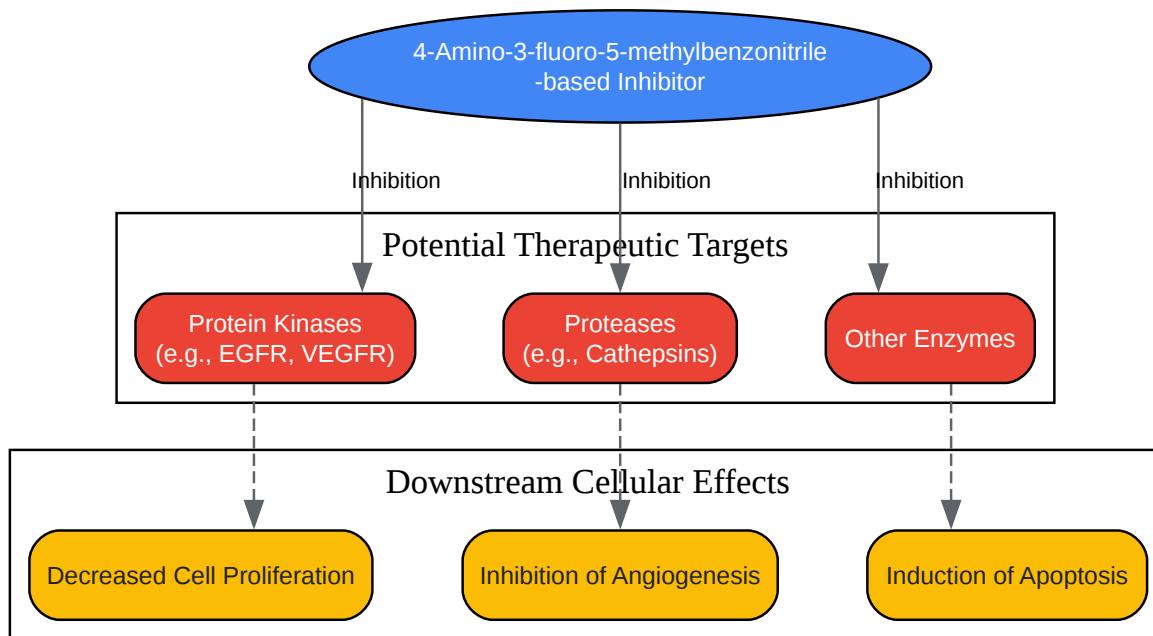
^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing fluoro and nitrile groups. Key signals would include those for the nitrile carbon (δ ~115-120 ppm), the aromatic carbons directly attached to fluorine (with a characteristic large ^1J C-F coupling constant), and the other aromatic carbons, as well as the methyl carbon (δ ~15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **N-H Stretching:** Two distinct bands in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
- **C≡N Stretching:** A sharp, medium-intensity absorption band around 2220-2240 cm^{-1} for the nitrile group.
- **C-F Stretching:** A strong absorption band in the region of 1200-1300 cm^{-1} due to the carbon-fluorine bond.
- **Aromatic C-H and C=C Stretching:** Characteristic absorptions in the aromatic region.


Mass Spectrometry (MS)

In a mass spectrum, **4-Amino-3-fluoro-5-methylbenzonitrile** is expected to show a prominent molecular ion (M^+) peak at m/z 150.16, corresponding to its molecular weight.^[2] The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN. Since fluorine is monoisotopic, the isotopic pattern of the molecular ion peak will be straightforward.^[9]

Potential Applications in Drug Discovery and Development

Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry, known to exhibit a range of biological activities. The unique combination of functional groups in **4-Amino-3-fluoro-5-methylbenzonitrile** suggests its potential as a key intermediate for the synthesis of various therapeutic agents.

Conceptual Signaling Pathway Involvement:

[Click to download full resolution via product page](#)

Potential Role as an Enzyme Inhibitor Precursor

- Enzyme Inhibition: The benzonitrile moiety can act as a crucial binding element in the active site of various enzymes. Derivatives of **4-Amino-3-fluoro-5-methylbenzonitrile** could be designed as inhibitors of protein kinases, which are often dysregulated in cancer and inflammatory diseases. The amino group provides a convenient handle for further chemical modifications to optimize binding affinity and selectivity.
- Antimicrobial and Antiviral Agents: The aminobenzonitrile scaffold is also found in compounds with antimicrobial and antiviral activities. Further derivatization of **4-Amino-3-fluoro-5-methylbenzonitrile** could lead to the discovery of novel agents to combat infectious diseases.
- Central Nervous System (CNS) Active Compounds: The ability of fluorine to improve blood-brain barrier penetration makes this compound an attractive starting point for the synthesis of CNS-active agents.

Chemical Reactivity and Further Functionalization

The functional groups of **4-Amino-3-fluoro-5-methylbenzonitrile** offer multiple avenues for chemical modification, making it a versatile building block for combinatorial chemistry and lead optimization.

- N-Alkylation and N-Acylation: The primary amino group can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for the exploration of SAR.
- Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a range of other functional groups through Sandmeyer-type reactions.
- Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for diversification.
- Cross-Coupling Reactions: The aromatic ring can potentially participate in cross-coupling reactions, although the existing substituents will influence the reactivity.

Safety and Handling

As with all chemical reagents, **4-Amino-3-fluoro-5-methylbenzonitrile** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Amino-3-fluoro-5-methylbenzonitrile is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently limited, this technical guide provides a solid foundation for researchers by proposing plausible synthetic routes, predicting its spectroscopic characteristics, and highlighting its potential in medicinal chemistry. As research in this area progresses, the utility of this and related fluorinated benzonitriles in drug discovery is expected to expand significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bldpharm.com [bldpharm.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzonitrile(873-74-5) IR Spectrum [chemicalbook.com]
- 8. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-3-fluoro-5-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2600002#4-amino-3-fluoro-5-methylbenzonitrile-cas-number-1465326-80-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com